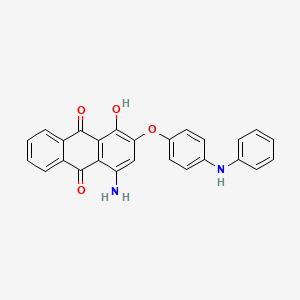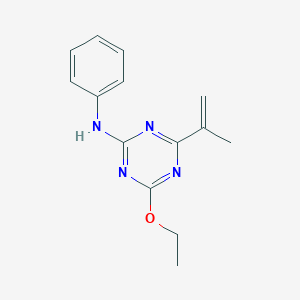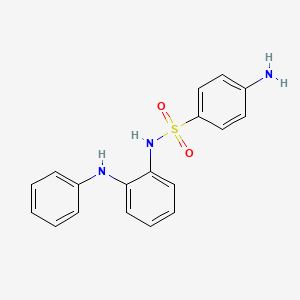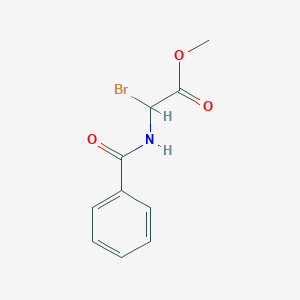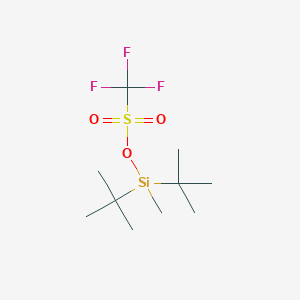
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is a chemical compound known for its unique structural properties and reactivity. This compound is often used in various chemical reactions and industrial applications due to its stability and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester typically involves the reaction of methanesulfonic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler sulfonate esters or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various sulfonate esters, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, making it a strong electron-withdrawing group. This property allows the compound to participate in various electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid, trifluoro-, methyl ester
- Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the trifluoromethylsulfonyl and silyl ester groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
105866-92-0 |
|---|---|
Formule moléculaire |
C10H21F3O3SSi |
Poids moléculaire |
306.42 g/mol |
Nom IUPAC |
[ditert-butyl(methyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H21F3O3SSi/c1-8(2,3)18(7,9(4,5)6)16-17(14,15)10(11,12)13/h1-7H3 |
Clé InChI |
YDBFULZNEUNFDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


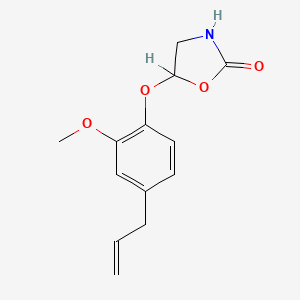
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)
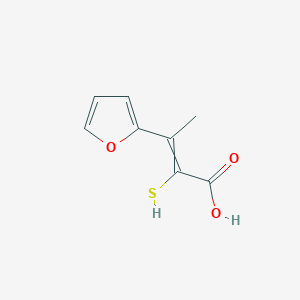
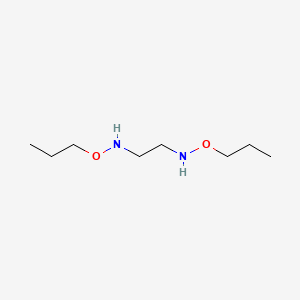

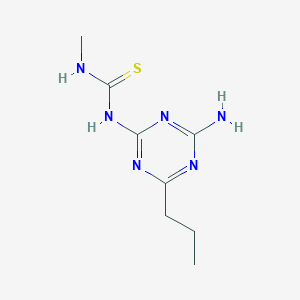
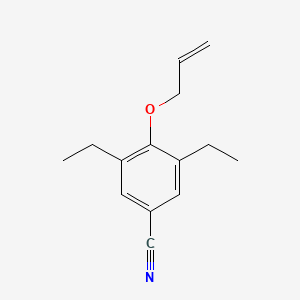
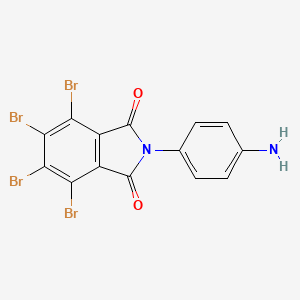
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

